

The Glycosyltransferase GT1 Family: A Technical Guide to Classification and Phylogeny

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GT-1

Cat. No.: B15564584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glycosyltransferase Family 1 (GT1), also widely known as the UDP-glycosyltransferase (UGT) superfamily, represents a vast and diverse group of enzymes crucial for a myriad of biological processes across all domains of life.[1] These enzymes catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar donor, typically a UDP-sugar, to a wide array of acceptor molecules. This process, known as glycosylation, is fundamental in modifying the properties of small molecules, lipids, proteins, and nucleic acids, thereby influencing their solubility, stability, and biological activity.[2] In drug development, GT1 enzymes are of paramount importance due to their role in the metabolism and detoxification of xenobiotics, as well as in the biosynthesis of many natural product-based therapeutics.[1] This technical guide provides an in-depth overview of the classification and phylogeny of the GT1 enzyme family, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Classification of the GT1 Enzyme Family

The primary classification of glycosyltransferases is curated in the Carbohydrate-Active enZymes (CAZy) database, which groups these enzymes into families based on amino acid sequence similarity.[1] The GT1 family is one of the largest and most extensively studied families within this database.

Structural and Mechanistic Features:

- **Fold:** GT1 enzymes adopt a GT-B fold, which is characterized by two distinct Rossmann-like domains. The N-terminal domain is primarily involved in binding the acceptor substrate, while the C-terminal domain binds the nucleotide-sugar donor.^[3]
- **Catalytic Mechanism:** GT1 enzymes are "inverting" transferases. This means that the stereochemistry at the anomeric carbon of the sugar donor is inverted during the transfer to the acceptor molecule. The reaction proceeds via a single nucleophilic substitution (S_N2)-like mechanism.^[3]
- **Catalytic Residues:** A highly conserved His-Asp catalytic dyad is characteristic of the vast majority of GT1 enzymes. The histidine residue acts as a general base, abstracting a proton from the acceptor molecule to increase its nucleophilicity for the attack on the anomeric carbon of the sugar donor.^[3]

Nomenclature and Subfamily Classification:

While the CAZy database provides the overarching family classification, a more detailed nomenclature system, particularly for plant and animal GT1 enzymes, is the UGT naming convention. This system organizes GT1 enzymes into subfamilies based on sequence identity. Enzymes sharing more than 40% amino acid sequence identity are grouped into the same family (e.g., UGT73), and those with over 60% identity are assigned to the same subfamily (e.g., UGT73B).

Phylogeny of the GT1 Enzyme Family

Phylogenetic analysis of the GT1 family reveals a clear separation of enzymes based on their evolutionary origin, primarily dividing them into major clades corresponding to bacteria, plants, and animals.^[2] This segregation reflects the distinct evolutionary pressures and the diverse array of acceptor substrates encountered in each kingdom.

Bacterial GT1 enzymes (BGTs) exhibit remarkable substrate promiscuity, capable of glycosylating a wide range of natural products, including antibiotics and other secondary metabolites. Plant GT1 enzymes (PGTs) are involved in the biosynthesis of a vast array of plant-specific compounds, such as flavonoids, terpenoids, and steroids, which play roles in defense, signaling, and pigmentation. In animals, GT1 enzymes (AGTs), particularly the UDP-

glucuronosyltransferases, are critical for the detoxification and elimination of both endogenous and exogenous compounds.[\[2\]](#)

Data Presentation

Table 1: Distribution of GT1 Family Enzymes Across Different Life Domains

Life Domain	Approximate Percentage of Total GT1 Members
Bacteria	60%
Plants	30%
Animals	7%
Fungi, Viruses, and others	< 3%

Data sourced from a comprehensive analysis of the CAZy database.

Table 2: Representative Kinetic Parameters of Characterized GT1 Enzymes

Enzyme	Organism	Donor Substrate	Acceptor Substrate	Km (μM)	kcat (s ⁻¹)	kcat/Km (s ⁻¹ mM ⁻¹)
UGT76E1	Arabidopsis thaliana	UDP-Glc	-	10.5 \pm 1.38	0.00832	0.79
UGT76E2	Arabidopsis thaliana	UDP-Glc	-	8.75 \pm 1.38	0.0107	1.23
UGT76E5	Arabidopsis thaliana	UDP-Gal	-	0.57 \pm 0.19	0.0130	22.8
UGT76D1	Arabidopsis thaliana	UDP-Glc	-	25.77 \pm 8.82	0.00476	0.185
Rs89B1	Raphanus sativus	UDP-glucose	4-HBA	232.6 \pm 12.2	0.953 \pm 0.013	4.1 \pm 1.1
Rs89B1	Raphanus sativus	UDP-glucose	2,4-DHBA	182.4 \pm 4.2	2.061 \pm 0.006	11.3 \pm 1.4
OleD	Streptomyces antibioticus	TDP-glucose	Oleandomycin	-	-	-

Note: Kinetic parameters can vary significantly depending on the specific acceptor substrate used. The data for Arabidopsis thaliana UGTs represent kinetics with the donor substrate varied.[4] Data for Rs89B1 is for different acceptor substrates.[5] Kinetic data for OleD is also available in the literature.[6]

Experimental Protocols

Phylogenetic Analysis of GT1 Enzymes using MEGA

This protocol outlines the steps for constructing a phylogenetic tree of GT1 protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.

Methodology:

- Sequence Retrieval: Obtain GT1 protein sequences of interest in FASTA format from databases such as NCBI or the CAZy database.
- Multiple Sequence Alignment (MSA):
 - Open MEGA and import the FASTA file.
 - Align the sequences using either ClustalW or MUSCLE algorithms, which are integrated into MEGA. Default parameters are often suitable, but may need optimization depending on the sequence diversity.
- Phylogenetic Tree Construction:
 - After alignment, proceed to the "Phylogeny" menu in MEGA.
 - Select a method for tree construction. The Neighbor-Joining (NJ) method is a fast and commonly used distance-based method. Maximum Likelihood (ML) is a more computationally intensive but often more accurate character-based method.
 - For Neighbor-Joining:
 - Choose the "Neighbor-Joining" option.
 - Select the appropriate substitution model (e.g., JTT for proteins).
 - Set the number of bootstrap replications (typically 1000) to assess the statistical support for the tree topology.
 - For Maximum Likelihood:
 - Choose the "Maximum Likelihood" option.
 - Use the "Find Best Model (ML)" feature in MEGA to determine the most appropriate amino acid substitution model for your dataset.
 - Set the number of bootstrap replications.
- Tree Visualization and Interpretation:

- The resulting phylogenetic tree will be displayed. Bootstrap values will be shown at the nodes, indicating the percentage of replicate trees that support that particular branching. Higher bootstrap values (e.g., >70%) indicate stronger support.
- The tree can be customized for publication by adjusting branch lengths, labels, and colors.

Conserved Motif Analysis using MEME Suite

This protocol describes how to identify conserved motifs in a set of GT1 protein sequences using the MEME (Multiple Em for Motif Elicitation) suite.

Methodology:

- Prepare Input Sequences: Create a FASTA file containing the GT1 protein sequences to be analyzed.
- Access MEME Suite: Navigate to the MEME Suite web server.
- Submit Sequences to MEME:
 - Upload the FASTA file.
 - Specify the sequence alphabet as "protein".
 - Choose the "Classic" motif discovery mode.
 - Set the desired number of motifs to find (e.g., 10-20).
 - Adjust the minimum and maximum width of the motifs if you have prior knowledge about them.
 - Enter your email address to receive a notification when the job is complete.
 - Submit the job.
- Analyze MEME Output:
 - The MEME output will be provided as an HTML file.

- The output will display the discovered motifs as sequence logos, where the height of each letter is proportional to its frequency at that position in the motif.
- A position-specific probability matrix (PSPM) will be provided for each motif, which can be used for searching for motif occurrences in other sequences.
- The output also includes a block diagram showing the locations of the discovered motifs within each input sequence.

Biochemical Characterization of GT1 Enzyme Activity using the UDP-Glo™ Assay

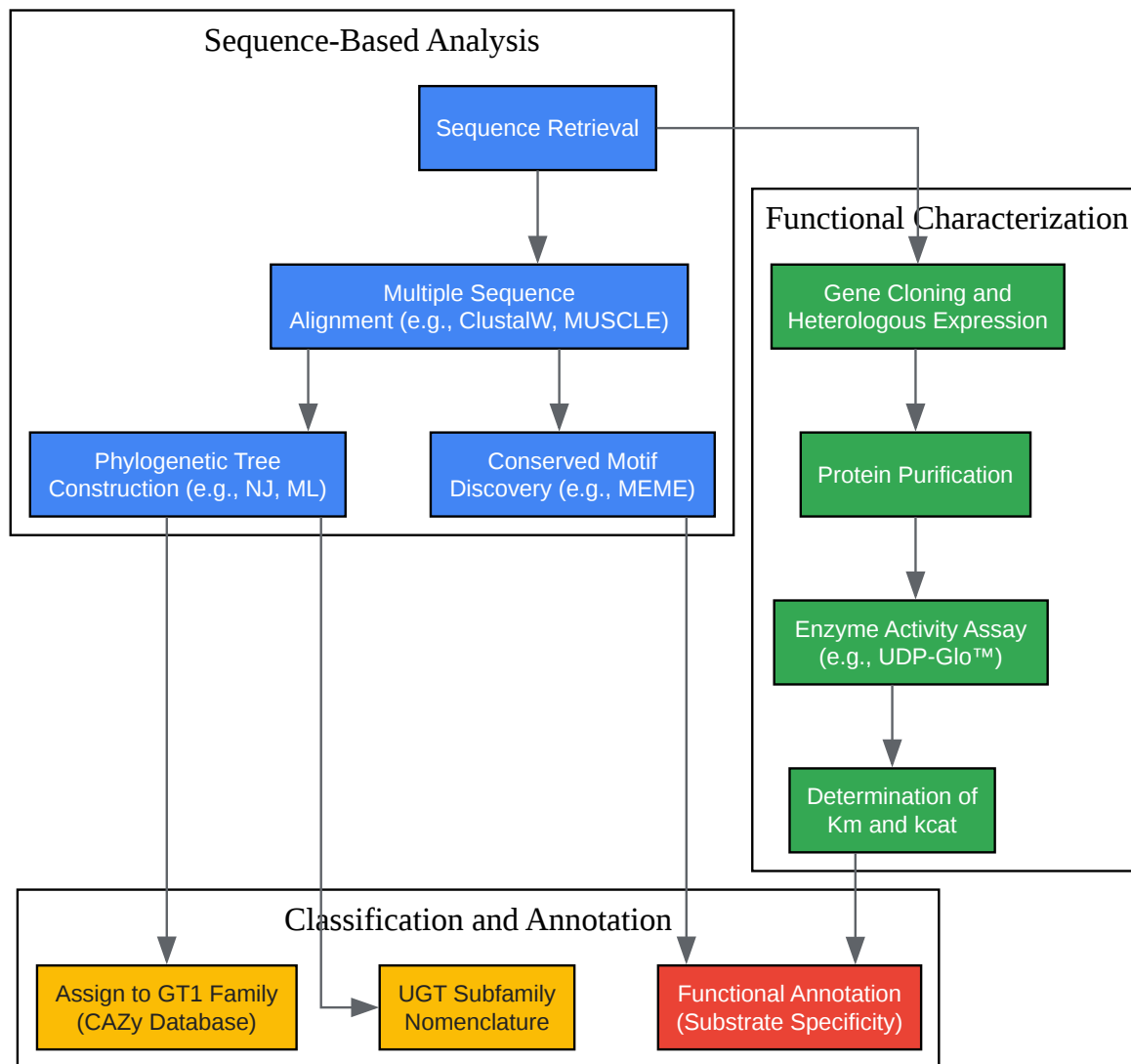
This protocol provides a method for determining the enzymatic activity of a purified GT1 enzyme that uses a UDP-sugar donor, based on the detection of the UDP product.

Methodology:

- Materials:
 - Purified GT1 enzyme.
 - UDP-sugar donor substrate (e.g., UDP-glucose).
 - Acceptor substrate.
 - Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and any required divalent cations like MgCl₂ or MnCl₂).
 - UDP-Glo™ Glycosyltransferase Assay kit (Promega).
 - White, opaque multi-well plates (e.g., 96-well).
 - Luminometer.
- Glycosyltransferase Reaction Setup:
 - In a multi-well plate, set up the glycosyltransferase reactions. A typical reaction might contain:

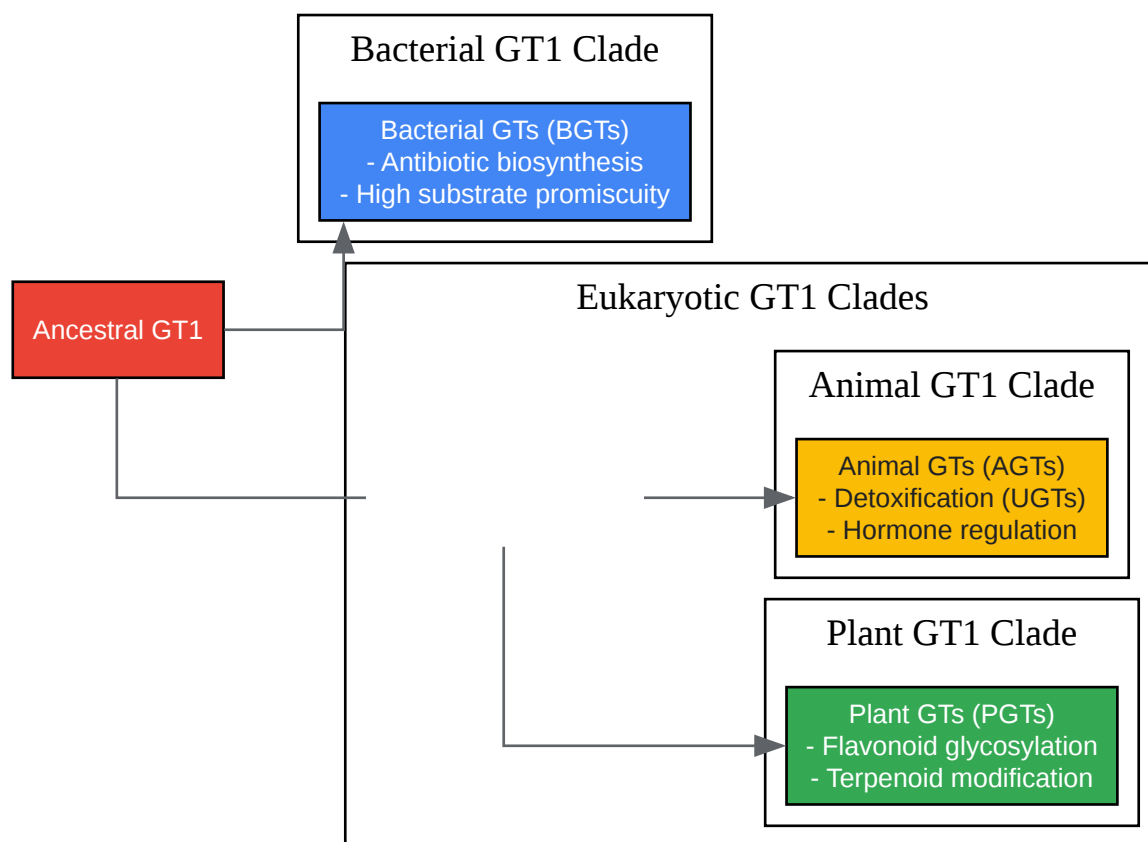
- Reaction buffer
- Purified GT1 enzyme (concentration to be optimized)
- Acceptor substrate (at a fixed or varying concentration for kinetic studies)
- Initiate the reaction by adding the UDP-sugar donor substrate.
- Include appropriate controls:
 - No enzyme control.
 - No acceptor control.
 - No UDP-sugar donor control.
- Incubate the reaction at the optimal temperature for the enzyme for a defined period.
- UDP Detection:
 - Following the incubation, add an equal volume of the UDP Detection Reagent from the UDP-Glo™ kit to each well.
 - Mix briefly on a plate shaker.
 - Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
- Measurement and Data Analysis:
 - Measure the luminescence using a luminometer.
 - The amount of UDP produced is proportional to the light output.
 - To quantify the UDP concentration, create a standard curve using known concentrations of UDP.
 - Enzyme activity can be calculated from the amount of UDP produced over time. For kinetic studies (determination of K_m and k_{cat}), vary the concentration of one substrate while keeping the other saturated, and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the classification and functional characterization of a novel GT1 enzyme.



[Click to download full resolution via product page](#)

Caption: Simplified phylogenetic relationship of the major GT1 enzyme clades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Glycosyltransferase Family 1 (GT1) and Their Potential Roles in Anthocyanin Biosynthesis in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyltransferase GT1 family: Phylogenetic distribution, substrates coverage, and representative structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cazypedia.org [cazypedia.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Glycosyltransferase GT1 Family: A Technical Guide to Classification and Phylogeny]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564584#classification-and-phylogeny-of-the-gt1-enzyme-family>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com